tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

Photolabile Protecting Groups Photochemical Uncaging Quantum Yield Comparison

Select this ortho-nitrophenyl carbamate over generic substitutes to safeguard synthetic outcomes. The ortho-nitro position enables efficient photolysis (Φ 0.11–0.62), while para analogs exhibit negligible quantum yields (~0.002) and fail in uncaging workflows. The α-methyl NPE backbone tunes release kinetics; the Boc group delivers orthogonal acid-labile stability absent in Cbz/Fmoc alternatives. Procure with confidence—substitution risks compromised stereochemistry (up to 99% ee achievable with optimized carbamates vs. ≤60% ee with suboptimal patterns) and photochemical failure in solid-phase or spatiotemporal release applications.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Cat. No. B12500920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(2-nitrophenyl)ethyl)carbamate
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16)
InChIKeyFWSARODNIFWDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate: Structure, Class, and Baseline Procurement Profile


tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is a chiral carbamate derivative that combines an ortho-nitrophenyl (o-nitrophenyl) chromophore with a Boc (tert-butyloxycarbonyl) protected secondary amine [1]. It is formally classified within the broader 1-(2-nitrophenyl)ethyl (NPE) family of photocleavable protecting groups, while the Boc group confers orthogonal acid-labile stability [2]. The compound is recognized as a chiral building block for pharmaceutical intermediate synthesis, particularly in routes toward enantiomerically pure drug candidates .

Why Generic Substitution Fails for tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate in Precision Synthesis Workflows


Generic substitution of this compound with superficially similar carbamates (e.g., simple benzyl carbamates, unsubstituted Boc amines, or para-nitrophenyl analogs) carries quantifiable risk to synthetic outcomes because three orthogonal structural features—the ortho-nitro position, the α-methyl branched NPE backbone, and the Boc group—converge to dictate distinct photochemical, stereochemical, and deprotection behaviors [1]. Photochemical reactivity is exquisitely sensitive to nitro group position: ortho-nitrobenzyl derivatives undergo efficient photolysis via a well-characterized o-nitrobenzyl photorearrangement, whereas para-nitrophenyl carbamates exhibit quantum yields approximately two orders of magnitude lower (Φ ≈ 0.002 for para vs. Φ ≈ 0.11–0.62 for ortho under comparable conditions), rendering them unsuitable for photochemical uncaging applications [2]. Additionally, the α-methyl substitution on the 1-(2-nitrophenyl)ethyl backbone alters the photochemical pathway and release kinetics relative to the unsubstituted o-nitrobenzyl analog, as demonstrated by differential product release rates in flash photolysis studies [3]. The Boc group further imposes orthogonal acid-cleavage compatibility that is absent in Cbz or Fmoc carbamates, meaning a procurement substitution without rigorous validation can compromise both the activation mode and the stereochemical fidelity of the downstream target [4]. The following evidence guide quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate vs. Structural Analogs


Ortho-Nitrophenyl Carbamates Exhibit 55- to 310-Fold Higher Photolytic Quantum Efficiency Than Para-Nitrophenyl Analogs

The ortho-nitro substitution pattern is a strict requirement for efficient photochemical uncaging. While direct photolysis quantum yield data for tert-butyl (1-(2-nitrophenyl)ethyl)carbamate itself has not been reported, class-level evidence establishes that ortho-nitrobenzyl-derived carbamates undergo photolysis with quantum yields ranging from 0.11 to 0.62 at 254 nm [1]. In stark contrast, isomeric para-nitrophenyl carbamates exhibit quantum yields of approximately 0.002 under comparable conditions—a 55- to 310-fold difference [2]. This magnitude of difference is not incremental; it determines whether photochemical deprotection is synthetically viable or effectively impossible. The o-nitro substitution is essential for the characteristic o-nitrobenzyl photorearrangement that cleanly liberates free amine [3].

Photolabile Protecting Groups Photochemical Uncaging Quantum Yield Comparison

Boc Group Confers Orthogonal Acid-Labile Deprotection Incompatible with Cbz or Fmoc Replacement

The Boc (tert-butyloxycarbonyl) group provides orthogonal stability that distinguishes this compound from its Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) carbamate analogs. The Boc group remains stable under basic conditions, hydrogenation conditions, and most nucleophilic attack scenarios, yet undergoes clean, quantitative cleavage under mild acid treatment with trifluoroacetic acid (TFA) or HCl in dioxane [1]. Conversely, the Cbz group requires hydrogenolysis (H₂, Pd/C) for removal and is not acid-labile under the mild conditions used for Boc deprotection [2]. The Fmoc group, in contrast, is base-labile and would prematurely cleave under conditions where Boc remains intact. This orthogonality enables sequential, chemoselective deprotection strategies in multi-step syntheses [3].

Orthogonal Protecting Group Strategy Peptide Synthesis Chemoselective Deprotection

Chiral Carbamates Enable Enantioselectivity up to 99% ee in Asymmetric SN2′ Alkylation

The chiral nature of the 1-(2-nitrophenyl)ethyl backbone confers stereochemical control that achiral analogs cannot provide. While specific enantioselectivity data for tert-butyl (1-(2-nitrophenyl)ethyl)carbamate as a chiral auxiliary has not been published, a systematic study of structurally related chiral allylic carbamates in asymmetric SN2′ cuprate reactions demonstrates that the auxiliary structure profoundly influences enantioselectivity [1]. In this study, E-disubstituted carbamates bearing chiral auxiliaries derived from aromatic amino acids achieved enantioselectivities of 88–91% ee (n-butylcopper: 88% ee; phenylcopper: 91% ee) [2]. The most optimized substitution pattern in the series delivered up to 99% enantiomeric excess at the newly created quaternary stereocenter [3]. Critically, the corresponding Z-carbamate geometric isomer gave only 60% ee under identical conditions, and carbamates with n-butyl or t-butyl substitution at the E-terminal position yielded only moderate enantioselectivities—demonstrating that both stereochemistry and substitution pattern are non-interchangeable determinants of asymmetric induction [4].

Asymmetric Synthesis Chiral Auxiliary Enantioselective Catalysis

1-(2-Nitrophenyl)ethyl (NPE) Group Provides Validated Photocleavable Protection for Nucleic Acid and Diamine Synthesis

The 1-(2-nitrophenyl)ethyl (NPE) moiety—the chromophoric core of the target compound—has been independently validated as a photocleavable protecting group in demanding nucleic acid synthesis applications. NPE has been successfully incorporated as a photocleavable protecting group in abasic RNA phosphoramidite building blocks, demonstrating compatibility with solid-phase oligonucleotide synthesis workflows [1]. Comparative stability studies revealed that NPE-protected abasic RNA exhibits a 16.8-fold slower overall strand cleavage rate compared to abasic DNA under basic conditions (0.1 M NaOH, 37°C), with β,δ-elimination specifically proceeding 154-fold slower than in abasic DNA [2]. Under acidic conditions (aniline, pH 4.6, 37°C), a 15-fold reduced cleavage rate was observed [3]. While these data reflect the stability of the nucleic acid backbone rather than the NPE group itself, they validate that NPE-protected intermediates are compatible with the rigorous stability and photolysis requirements of advanced biomolecule synthesis—a functional benchmark that simple alkyl carbamates or benzyl carbamates cannot meet [4].

Nucleic Acid Chemistry Phosphoramidite Synthesis Caged Compounds

Ortho-Nitrophenyl Carbamates Enable Solid-State Photocleavage Without Solvent or Reagent Addition

A distinguishing feature of o-nitrophenyl carbamates relative to many other protecting group classes is their capacity for clean photolytic deprotection in the solid state without requiring additional solvent, reagent, or vapor-phase stimuli [1]. This property has been demonstrated for o-nitroanilides and o-nitrobenzyl-derived carbamates, where photocleavage proceeds efficiently in solid-state films or crystalline samples [2]. In contrast, acid-labile protecting groups (including Boc alone) require liquid-phase acid treatment with TFA or HCl [3]; hydrogenolytically cleaved groups like Cbz require H₂ gas and a Pd catalyst [4]; and base-labile groups like Fmoc require piperidine or similar nucleophilic bases [5]. The ability to achieve quantitative deprotection using only UV light (below 400 nm) in the solid state eliminates solvent waste, simplifies purification, and enables surface-patterning applications that are impossible with solution-phase deprotection methods [6].

Solid-State Photochemistry Smart Surfaces Reagent-Free Deprotection

α-Methyl Substitution on NPE Backbone Modulates Photochemical Kinetics Relative to Unsubstituted o-Nitrobenzyl

The presence of the α-methyl group in the 1-(2-nitrophenyl)ethyl backbone distinguishes this compound from the simpler o-nitrobenzyl (NB) carbamate class and produces measurable differences in photochemical behavior. Flash photolysis studies of 1-(2-nitrophenyl)ethyl ethers have established that photolytic cleavage proceeds through two parallel pathways with product release being rate-limited by decomposition of a common hemiacetal intermediate [1]. This mechanistic bifurcation is not observed in unsubstituted o-nitrobenzyl systems, where a single dominant pathway typically operates [2]. The α-methyl substitution also influences the quantum efficiency range observed for amine photogeneration: for o-nitrobenzyl-derived carbamates, quantum yields at 254 nm range from 0.11 to 0.62 depending on both α-substituent and additional ring substitution patterns [3]. The higher end of this range (Φ > 0.5) is generally associated with α-substituted derivatives, whereas unsubstituted o-nitrobenzyl carbamates trend toward the lower end [4].

Photochemical Kinetics Structure-Activity Relationship Caged Compound Release Rate

Validated Research and Industrial Application Scenarios for tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The compound is procured for use as a chiral building block in the enantioselective synthesis of drug candidates, particularly those targeting neurological and cardiovascular disorders . Evidence from chiral carbamate auxiliary studies demonstrates that structurally optimized carbamates can achieve up to 99% enantiomeric excess in asymmetric SN2′ alkylation reactions, whereas suboptimal substitution patterns (e.g., Z-geometric isomers or n-butyl/t-butyl E-terminal substituents) yield only moderate enantioselectivities (60% ee or lower) [1]. The combination of the chiral 1-(2-nitrophenyl)ethyl backbone with the Boc protecting group enables orthogonal protection strategies during multi-step chiral synthesis [2].

Photocleavable Caging for Controlled Biomolecule Release

The NPE chromophore embedded in this compound is a validated photocleavable protecting group for applications requiring spatiotemporal control of amine release. Ortho-nitrophenyl carbamates undergo photolysis with quantum yields ranging from 0.11 to 0.62 at 254 nm—orders of magnitude higher than para-nitrophenyl analogs (Φ ≈ 0.002), enabling practical uncaging efficiency . The α-methyl substitution on the NPE backbone modulates release kinetics relative to unsubstituted o-nitrobenzyl groups, offering tunability for applications where release rate precision matters [1].

Solid-Phase Synthesis and Surface Functionalization

The o-nitrophenyl moiety confers solid-state photocleavage capability without requiring solvents or additional reagents, a property not shared by Boc-only, Cbz, or Fmoc protecting groups . This enables reagent-free deprotection in solid-phase synthesis workflows, microarray fabrication, and smart surface applications where liquid-phase acid or base treatment is impractical or contaminating [1]. The compound's dual functionality—acid-labile Boc plus photolabile NPE—provides sequential orthogonal deprotection options that single-mode protecting groups cannot offer [2].

Protected Diamine Intermediate for Factor Xa Inhibitor Synthesis

Patents describing industrial processes for producing Factor Xa inhibitors identify optically active 1-(2-nitrophenyl)ethylamine derivatives as key intermediates . The tert-butyl carbamate protection of this amine enables its incorporation into complex synthetic sequences while maintaining stability during transformations that would compromise unprotected primary or secondary amines. The nitro group further serves as a synthetic handle for subsequent functionalization or reduction to aniline derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.